2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
Overview
Description
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine (2,4-DM-5-TFMP) is a small molecule that is widely used in the synthesis of a variety of organic compounds. It is a versatile reagent in organic synthesis and has several applications in the pharmaceutical and agrochemical industries. 2,4-DM-5-TFMP has been used in the preparation of a variety of heterocycles and has been used in the synthesis of several drugs and agrochemicals.
Scientific Research Applications
Synthesis and Derivatization
- Synthesis of 2,4-dimethoxy-5-(3-oxoalkynyl)pyrimidines and their potential as anticancer and antiviral agents is detailed by Kundu, Das, and Majumdar (1990) in "Synthesis" (Kundu, Das, & Majumdar, 1990).
- Grivsky et al. (1980) in "Journal of Medicinal Chemistry" describe the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlighting its potency as a lipid-soluble inhibitor with antitumor activity (Grivsky et al., 1980).
Antimicrobial Activity
- Dişli, Mercan, and Yavuz (2013) in "Journal of Heterocyclic Chemistry" discuss the synthesis of new 4,6-dimethoxy pyrimidine derivatives with good antibacterial activity, comparable to standard antibiotics (Dişli, Mercan, & Yavuz, 2013).
Structural Characterization and Chemical Analysis
- Krištafor et al. (2009) in "Journal of Molecular Structure" focus on the structural characterization of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives, confirming their structures through various spectral analyses (Krištafor et al., 2009).
Antiviral Applications
- Fan et al. (2006) in "Journal of Medicinal Chemistry" investigate the anti-orthopoxvirus activity of 5-(dimethoxymethyl)-2'-deoxyuridine, a novel gem diether nucleoside, showing significant antiviral activity against both vaccinia and cowpox viruses (Fan et al., 2006).
Inhibitory and Enzymatic Properties
- Rosemeyer, Kretschmer, and Seela (1985) in "Helvetica Chimica Acta" discuss the synthesis of a compound from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine, which acts as an active-site-directed, irreversibly acting inhibitor of xanthine oxidase (Rosemeyer, Kretschmer, & Seela, 1985).
Novel Synthesis Methods
- Cupps, Wise, and Townsend (1982) in "Tetrahedron Letters" describe a novel method for the synthesis of 6,7-unsubstituted pyrrolo[3,2-]pyrimidines, including the synthesis of 2,4-dimethoxypyrrolo[3,2- d ]pyrimidine (Cupps, Wise, & Townsend, 1982).
properties
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOWFDGTNQUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.